4-(2,4-Dichlorophenyl)oxane-4-carbonitrile
Description
4-(2,4-Dichlorophenyl)oxane-4-carbonitrile (C₁₂H₁₁Cl₂NO) is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 2,4-dichlorophenyl group and a nitrile moiety. Its molecular weight is 256.13 g/mol, and it is cataloged under CAS EN300-319600 . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stable oxane core and electron-withdrawing dichlorophenyl substituents. The nitrile group enhances reactivity in nucleophilic additions or cycloadditions, making it valuable for constructing complex molecular architectures.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXQRJSCHKKGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)oxane-4-carbonitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with oxane-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the dichlorophenyl ring .
Scientific Research Applications
4-(2,4-Dichlorophenyl)oxane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)oxane-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2,4-dichlorophenyl)oxane-4-carbonitrile with analogous compounds, focusing on structural features, physicochemical properties, and applications.
Substituted Oxane Derivatives
a. 4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile (C₁₄H₁₄F₃NO)
- Molecular Weight : 269.26 g/mol .
- Key Differences : The trifluoromethylbenzyl group introduces strong electron-withdrawing effects and lipophilicity. The CF₃ group enhances metabolic stability compared to Cl substituents, making it favorable in medicinal chemistry for CNS-targeting compounds.
- Applications : Used in fluorinated drug candidates due to improved bioavailability .
b. 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile (C₁₉H₁₉NO₂)
- Molecular Weight : 293.36 g/mol .
- The oxygen atom in benzyloxy may participate in hydrogen bonding, influencing crystallization behavior .
- Applications : Intermediate in synthesizing liquid crystals or polymers requiring planar aromatic interactions .
Cyclohexanone and Pyridine Analogues
a. 4-Cyano-4-(4-fluorophenyl)cyclohexanone (C₁₃H₁₂FNO)
- Molecular Weight : 217.24 g/mol .
- Key Differences: The cyclohexanone core replaces the oxane ring, introducing a ketone group. This enhances electrophilicity at the carbonyl carbon, enabling reactions like Grignard additions. The fluorine atom offers moderate electron withdrawal compared to chlorine.
- Applications : Precursor for fluorinated cyclohexane derivatives in agrochemicals .
b. 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (C₁₅H₁₁FN₃)
- Molecular Weight : 268.27 g/mol .
- Key Differences : The dihydropyridine core confers aromaticity and redox activity. Dual nitrile groups enhance planar rigidity, useful in coordination chemistry.
- Applications : Calcium channel modulator analogs or fluorescent probes .
Heterocyclic Nitriles with Halogen Substituents
a. 3-(4-Bromophenyl)-5-oxo-2H-furan-4-carbonitrile (C₁₁H₅BrN₂O₂)
b. 6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (C₂₀H₁₃Cl₃N₂OS)
Comparative Data Table
Research Findings and Trends
- Hydrogen Bonding and Crystallization : Compounds with polar substituents (e.g., benzyloxy in ) exhibit distinct hydrogen-bonding patterns, influencing crystal packing and solubility .
- Electron-Withdrawing Effects : Trifluoromethyl and dichlorophenyl groups enhance electrophilicity, facilitating nucleophilic attacks in SNAr reactions .
- Biological Activity : Pyridine and dihydropyridine derivatives (e.g., ) are prioritized in drug discovery due to their bioisosteric compatibility with natural nucleotides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
